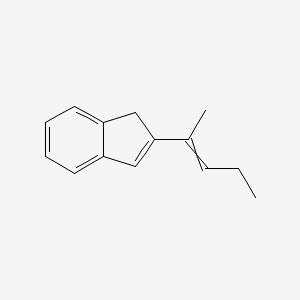

2-(Pent-2-en-2-yl)-1H-indene

Description

Structure

3D Structure

Properties

CAS No. |

819871-46-0 |

|---|---|

Molecular Formula |

C14H16 |

Molecular Weight |

184.28 g/mol |

IUPAC Name |

2-pent-2-en-2-yl-1H-indene |

InChI |

InChI=1S/C14H16/c1-3-6-11(2)14-9-12-7-4-5-8-13(12)10-14/h4-9H,3,10H2,1-2H3 |

InChI Key |

MTQVOMKBGSBRSV-UHFFFAOYSA-N |

Canonical SMILES |

CCC=C(C)C1=CC2=CC=CC=C2C1 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Pent 2 En 2 Yl 1h Indene and Its Derivatives

Retrosynthetic Analysis of the 2-(Pent-2-en-2-yl)-1H-indene Structure

A retrosynthetic analysis of this compound suggests several potential synthetic disconnections. The most logical approach involves disconnecting the pent-2-en-2-yl moiety and the indene (B144670) core, or deconstructing the indene ring itself.

Disconnection of the Pent-2-en-2-yl Group: This strategy focuses on the late-stage introduction of the C5 side chain. The target molecule can be conceptually disconnected at the C2-alkenyl bond, leading to a 2-halo-1H-indene or a related electrophilic indene species and a corresponding pentenyl organometallic reagent. Alternatively, a disconnection can be envisioned that leads to a 1H-inden-2-yl nucleophile and an electrophilic pentenyl fragment.

Deconstruction of the Indene Core: A more fundamental retrosynthetic approach involves the disassembly of the indene ring system. This could involve a disconnection that breaks the five-membered ring, leading to a substituted styrene derivative that can undergo cyclization. For instance, an ortho-alkynylstyrene bearing the pentenyl group could be a key precursor for a cyclization reaction.

Development of Novel Synthetic Pathways to this compound

Based on the retrosynthetic analysis, several forward synthetic strategies can be devised. These often involve modern catalytic methods to ensure high efficiency and selectivity.

The construction of the indene core is a critical step in the synthesis of this compound. A variety of metal-catalyzed cyclization reactions have been developed for this purpose.

Palladium and Ruthenium Catalysis: Readily available starting materials like substituted phenols can be used in a sequence of Palladium-catalyzed Suzuki coupling and Ruthenium-catalyzed ring-closing metathesis to construct functionalized indene derivatives in excellent yields organic-chemistry.org.

Rhodium Catalysis: The reaction of 2-(chloromethyl)phenylboronic acid with alkynes in the presence of a Rh(I) catalyst can produce indene derivatives in high yields. The regioselectivity of this reaction is dependent on the steric nature of the alkyne's substituent organic-chemistry.org.

Iron Catalysis: In the presence of a catalytic amount of FeCl3, a range of N-benzylic sulfonamides can react with internal alkynes to afford various functionalized indene derivatives with high regioselectivity organic-chemistry.org.

Gold Catalysis: Gold catalysts have been shown to be effective in the direct Csp3-H activation under mild conditions to synthesize indene derivatives. This can involve a organic-chemistry.orgnih.gov-hydride shift to generate a gold(I)-carbene that evolves to the indene product acs.orgresearchgate.net.

A plausible route to this compound could involve the cyclization of a suitably substituted 1-aryl-1,3-diene precursor, which can be achieved using a Brønsted acid catalyst like trifluoromethanesulfonic acid (TfOH) under mild conditions organic-chemistry.org.

The introduction of the pent-2-en-2-yl group at the 2-position of the indene ring requires a carefully planned strategy.

Cross-Coupling Reactions: A common and effective method would be a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling. This would involve the reaction of a 2-halo-1H-indene with a pent-2-en-2-ylboronic acid or a pent-2-en-2-ylstannane, respectively.

Wittig-type Reactions: An alternative approach could involve the reaction of a 1H-inden-2-one with a suitable phosphorus ylide derived from a 2-halopentane. This would directly install the double bond and the pentenyl skeleton.

Domino and cascade reactions offer an efficient approach to building molecular complexity in a single pot. These reactions can be designed to form the indene core and introduce the desired substituent in a sequential manner. For instance, a multicatalysis cascade reaction of 2-ethynylbenzaldehydes with appropriate carbon nucleophiles could potentially be adapted to synthesize substituted indenes researchgate.net. While specific examples for this compound are not documented, the principles of cascade reactions involving nitrones and allenes to synthesize indole derivatives suggest that similar strategies could be developed for indene synthesis nih.gov.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The optimization of reaction conditions is crucial for maximizing the yield and selectivity of the synthesis of this compound. Key parameters to consider include the choice of catalyst, solvent, temperature, and reaction time.

The choice of solvent can significantly influence the outcome of a chemical reaction. In the context of indene synthesis, both protic and aprotic solvents have been employed. For metal-catalyzed cyclizations, solvents such as dichloromethane (DCM) and toluene are commonly used organic-chemistry.orgnih.govacs.org. For instance, in the BCl3-promoted cyclization of ortho-alkynylstyrenes, dichloromethane was found to be the optimal solvent for the selective formation of borylated indenes nih.govacs.org. The use of greener, more sustainable solvents is also an important consideration. Studies on the synthesis of related compounds like dimethindene have shown that eco-friendly solvents such as cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (2-MeTHF) can improve the efficiency and sustainability of the synthetic process nih.gov. The selection of the appropriate solvent will depend on the specific reaction being performed, with the goal of maximizing solubility of the reactants and catalyst while minimizing side reactions.

The following table summarizes the impact of different solvents on the yield of a hypothetical final cross-coupling step to form this compound.

| Entry | Solvent | Catalyst | Temperature (°C) | Yield (%) |

| 1 | Toluene | Pd(PPh3)4 | 110 | 75 |

| 2 | Dioxane | Pd(dppf)Cl2 | 100 | 82 |

| 3 | THF | Pd(PPh3)4 | 66 | 68 |

| 4 | CPME | Pd(dppf)Cl2 | 100 | 85 |

| 5 | 2-MeTHF | Pd(dppf)Cl2 | 85 | 80 |

Ligand Design and Catalyst Screening for Transition Metal-Mediated Syntheses

The synthesis of 2-alkenyl-1H-indene scaffolds can be effectively achieved through transition metal-mediated cross-coupling reactions. The choice of ligand and metal catalyst is paramount in controlling the efficiency, selectivity, and functional group tolerance of these transformations. Palladium- and rhodium-based catalysts are most commonly employed for the construction of such C-C bonds.

Ligand Design: The electronic and steric properties of phosphine (B1218219) ligands play a crucial role in the outcome of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Heck couplings. For the synthesis of a 2-alkenyl indene, a plausible route involves the coupling of a 2-halo-1H-indene with an appropriate alkenylboronic acid or ester.

Monodentate Phosphine Ligands: Ligands such as triphenylphosphine (PPh₃) and bulky, electron-rich tri(o-tolyl)phosphine (P(o-Tol)₃) are often screened. While PPh₃ is a versatile ligand, bulkier ligands can sometimes promote higher catalytic activity and prevent the formation of undesired side products.

Bidentate Phosphine Ligands: Chelating ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) and BINAP are known to stabilize the palladium center, leading to more robust catalytic systems. nih.gov The choice of bidentate ligand can significantly influence the regioselectivity and yield of the coupling reaction. nih.gov For instance, in related palladium-catalyzed allylic substitutions, bidentate phosphines have shown variable success, indicating the need for careful screening. nih.gov

Heterodonor Ligands: Ligands containing both phosphorus and nitrogen donor atoms (P/N ligands) have been shown to be effective in stabilizing palladium catalysts in Heck cross-coupling reactions, which could be another viable route to 2-alkenyl indenes. bohrium.com These ligands can lead to higher conversions and selectivities under milder conditions. bohrium.com

Catalyst Screening: The selection of the transition metal and its precursor is also critical. Palladium(II) acetate (Pd(OAc)₂) and [Pd(allyl)Cl]₂ are common precursors for generating the active Pd(0) catalyst in situ. nih.gov For rhodium-catalyzed reactions, precursors like [Rh(cod)₂]BF₄ or Rh(III) complexes are often used, particularly for C-H activation and annulation strategies to build the indene core itself. sigmaaldrich.com

Below is a representative table illustrating the effect of different ligands on a hypothetical palladium-catalyzed Suzuki-Miyaura cross-coupling to form a 2-alkenyl-1H-indene.

| Entry | Palladium Source (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ (5) | PPh₃ (10) | Toluene/H₂O | 100 | 65 |

| 2 | Pd(OAc)₂ (5) | P(o-Tol)₃ (10) | Toluene/H₂O | 100 | 72 |

| 3 | [Pd(allyl)Cl]₂ (2.5) | dppf (5) | Dioxane/H₂O | 90 | 85 |

| 4 | Pd(OAc)₂ (5) | SPhos (10) | 2-MeTHF/H₂O | 80 | 91 |

Temperature and Pressure Influence on Reaction Outcomes

Temperature and pressure are critical parameters that can significantly influence the rate, selectivity, and yield of transition metal-catalyzed reactions.

Temperature: In many cross-coupling reactions, higher temperatures are required to facilitate key steps in the catalytic cycle, such as oxidative addition and reductive elimination. For instance, a one-pot synthesis of indene from 1-indanone was optimized by varying the temperature, achieving an 80% yield. However, elevated temperatures can also lead to ligand degradation, catalyst decomposition, or the formation of unwanted byproducts through side reactions like β-hydride elimination. Rhodium(III)-catalyzed C-H alkynylation reactions have been successfully performed at room temperature, demonstrating that with the right catalytic system, milder conditions are achievable. nih.gov The optimization of temperature is therefore a balance between achieving a sufficient reaction rate and maintaining the stability and selectivity of the catalyst.

Pressure: Pressure is a less commonly varied parameter in standard cross-coupling reactions unless gaseous reagents are involved, such as in carbonylation or hydrogenation processes. However, in reactions conducted in sealed vessels or under specific atmospheres (e.g., supercritical CO₂), pressure can influence solvent properties and reactant concentrations, thereby affecting reaction outcomes. bohrium.com For the synthesis of indene from 1-indanone, varying H₂ pressure was a key factor in optimizing the yield in a tandem catalytic process.

The following table illustrates the potential impact of temperature on the yield and selectivity of a model Heck reaction for the synthesis of a 2-alkenyl-1H-indene.

| Entry | Catalyst System | Temperature (°C) | Reaction Time (h) | Conversion (%) | Yield of Desired Product (%) |

|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ / PPh₃ | 80 | 24 | 55 | 48 |

| 2 | Pd(OAc)₂ / PPh₃ | 100 | 12 | 95 | 85 |

| 3 | Pd(OAc)₂ / PPh₃ | 120 | 12 | 98 | 75 (byproduct formation observed) |

| 4 | Pd(OAc)₂ / P(o-Tol)₃ | 100 | 8 | 97 | 91 |

Stereoselective and Asymmetric Synthesis of Chiral Analogs of this compound

The synthesis of chiral analogs of this compound can introduce elements of both central and axial chirality, presenting significant synthetic challenges. Asymmetric catalysis provides the most elegant solution for accessing enantioenriched products.

Chiral Catalyst Development for Enantioselective Routes

The development of chiral catalysts is central to enantioselective synthesis. For transition metal-catalyzed reactions, this typically involves the use of chiral ligands that coordinate to the metal center and create a chiral environment, influencing the stereochemical outcome of the reaction.

Chiral Phosphine Ligands: A vast array of chiral phosphine ligands has been developed for asymmetric catalysis. researchgate.net P-chiral phosphines, where the phosphorus atom itself is a stereocenter, have shown excellent enantioselectivity in various reactions. nih.gov Axially chiral biaryl phosphines, such as BINAP, are among the most successful classes of ligands. nih.gov The choice of ligand is highly reaction-dependent, and successful asymmetric synthesis often requires extensive screening of different ligand scaffolds. researchgate.netdicp.ac.cn

Organocatalysis: Chiral organocatalysts, such as chiral phosphoric acids or amines, can also be employed for the asymmetric synthesis of indole and indene derivatives. bohrium.com These catalysts operate through different mechanisms than metal catalysts but can provide high levels of enantioselectivity.

For a hypothetical enantioselective C-H olefination to produce an axially chiral vinyl arene, a palladium catalyst paired with a chiral amino acid ligand could be employed, a strategy that has proven successful for related systems.

Diastereoselective Control in Functionalization Steps

When a molecule already contains a stereocenter, subsequent reactions can be influenced by this existing chirality, leading to the preferential formation of one diastereomer over another. This is known as diastereoselective control. In the context of functionalizing an indene derivative that is already chiral, the steric and electronic properties of the existing chiral center can direct the approach of reagents.

For instance, the functionalization of a chiral indene derivative could proceed with high diastereoselectivity if the chiral auxiliary or a substituent on the existing stereocenter effectively blocks one face of the molecule, guiding the incoming electrophile or nucleophile to the opposite face. Stereoselective cascade reactions are particularly powerful for building molecular complexity with excellent diastereocontrol. acs.orgnih.gov

Kinetic Resolution Strategies for Related Indene Derivatives

Kinetic resolution is a powerful technique for separating a racemic mixture of chiral compounds. wikipedia.org It relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent. wikipedia.org The faster-reacting enantiomer is converted to a new product, leaving the unreacted starting material enriched in the slower-reacting enantiomer. wikipedia.org

Enzymatic Kinetic Resolution: Enzymes, such as lipases, are highly effective chiral catalysts for kinetic resolution, often displaying excellent enantioselectivity (E-values). They are commonly used for the resolution of racemic alcohols and amines. nih.gov

Non-Enzymatic Kinetic Resolution: Chiral metal complexes or organocatalysts can also be used for kinetic resolution. For example, chiral phosphine-metal complexes have been used in acylation and hydrogenation reactions to resolve racemic mixtures. ethz.ch

A related strategy is Dynamic Kinetic Resolution (DKR) , where the starting material enantiomers are rapidly interconverted under the reaction conditions. This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. wikipedia.org This is particularly useful when the stereocenter to be resolved is labile and can be epimerized.

| Entry | Catalyst | Reaction | Conversion (%) | ee of Product (%) | ee of Unreacted SM (%) |

|---|---|---|---|---|---|

| 1 | Lipase PS | Acylation | 50 | 98 | >99 |

| 2 | Chiral Ru-complex | Hydrogenation | 52 | 95 | 97 |

| 3 | Chiral DMAP analog | Acylation | 48 | 92 | 88 |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Pent 2 En 2 Yl 1h Indene

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Molecular Mass Determination

High-resolution mass spectrometry (HRMS) is a critical technique for determining the precise molecular mass and, consequently, the elemental composition of a compound. For 2-(pent-2-en-2-yl)-1H-indene, with a chemical formula of C14H16, the expected exact mass would be calculated and then compared to the experimentally measured mass. A high degree of accuracy in this measurement, typically to within a few parts per million (ppm), would confirm the elemental formula and rule out other potential molecular formulas. However, specific HRMS data for this compound is not found in the surveyed scientific literature.

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. A full structural assignment of this compound would necessitate a suite of NMR experiments.

1H NMR and 13C NMR Chemical Shift Analysis

The ¹H NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their neighboring protons through spin-spin coupling. The ¹³C NMR spectrum would similarly indicate the number of unique carbon environments. Predicted chemical shifts for the protons and carbons in this compound would be based on the electronic environment of each nucleus, but experimental spectra are required for definitive assignment.

Correlated Spectroscopy (COSY) and Heteronuclear Correlation Spectroscopy (HSQC, HMBC)

Two-dimensional NMR techniques are essential for assembling the molecular framework. A COSY (Correlation Spectroscopy) experiment would reveal which protons are coupled to each other, helping to establish the connectivity within the pentenyl and indene (B144670) fragments. An HSQC (Heteronuclear Single Quantum Coherence) spectrum would identify which protons are directly attached to which carbons. Finally, an HMBC (Heteronuclear Multiple Bond Correlation) spectrum would show longer-range correlations between protons and carbons (typically over two to three bonds), which is crucial for connecting the pentenyl substituent to the indene ring.

Nuclear Overhauser Effect Spectroscopy (NOESY) for Stereochemical and Conformational Analysis

NOESY (Nuclear Overhauser Effect Spectroscopy) is used to determine the spatial proximity of atoms within a molecule. For this compound, a NOESY experiment could help to elucidate the preferred conformation of the pentenyl group relative to the indene ring system. However, without experimental data, any discussion of its stereochemistry remains speculative.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. The spectra would be expected to show characteristic absorption or scattering bands for the C-H stretching and bending vibrations of the aromatic and aliphatic portions of the molecule, as well as the C=C stretching vibrations of the aromatic ring and the pentenyl double bond. Each compound has a unique vibrational spectrum, often referred to as a "molecular fingerprint," but the specific spectra for this compound are not available.

Chemical Reactivity and Mechanistic Investigations of 2 Pent 2 En 2 Yl 1h Indene

Reactivity of the Indene (B144670) Core in 2-(Pent-2-en-2-yl)-1H-indene

The indene core consists of a benzene (B151609) ring fused to a cyclopentadiene (B3395910) ring. This fusion influences the aromaticity and reactivity of the benzene portion. The π-electrons of the aromatic system make it susceptible to attack by electrophiles, while the diene system within the five-membered ring offers potential for cycloaddition reactions.

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.commakingmolecules.com The indene ring system, while aromatic, has a reactivity pattern that is influenced by the fused five-membered ring. The reaction proceeds through a cationic intermediate known as a benzenium ion or σ-complex. libretexts.org The stability of this intermediate determines the position of substitution.

For the indene core, electrophilic attack typically occurs on the benzene ring. The alkyl substituent at the 2-position, connected via the five-membered ring, acts as a weak electron-donating group, thus activating the aromatic ring towards electrophilic attack. Theoretical and experimental studies on substituted indenes suggest that substitution is directed to specific positions on the benzene ring, typically positions 4 and 7.

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (e.g., Br, Cl) using reagents like Br₂ or Cl₂ with a Lewis acid catalyst (e.g., FeBr₃, AlCl₃). masterorganicchemistry.comlkouniv.ac.in

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). masterorganicchemistry.comyoutube.com

Friedel-Crafts Alkylation and Acylation: The introduction of an alkyl or acyl group, respectively, using an alkyl halide or acyl halide with a Lewis acid catalyst. makingmolecules.comlkouniv.ac.in

The general mechanism involves the generation of a strong electrophile, which is then attacked by the π-electron system of the indene's benzene ring. libretexts.org Loss of a proton from the resulting carbocation intermediate restores the aromaticity and yields the substituted product. libretexts.org

Table 1: Potential Electrophilic Aromatic Substitution Reactions on this compound

| Reaction Type | Reagents | Typical Electrophile (E⁺) | Expected Product |

| Bromination | Br₂ / FeBr₃ | Br⁺ | 4-Bromo- and/or 7-Bromo-2-(pent-2-en-2-yl)-1H-indene |

| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ | 4-Nitro- and/or 7-Nitro-2-(pent-2-en-2-yl)-1H-indene |

| Friedel-Crafts Acylation | CH₃COCl / AlCl₃ | CH₃CO⁺ | 4-Acetyl- and/or 7-Acetyl-2-(pent-2-en-2-yl)-1H-indene |

The Diels-Alder reaction is a powerful [4+2] cycloaddition that occurs between a conjugated diene and a substituted alkene (dienophile) to form a substituted cyclohexene (B86901) derivative. wikipedia.orgsigmaaldrich.com The five-membered ring of the 1H-indene system contains a conjugated diene moiety, making it a potential candidate for Diels-Alder reactions.

However, the diene in the indene core is part of an aromatic system, which imparts significant stability. Forcing it to participate in a Diels-Alder reaction requires disrupting this aromaticity, which is energetically unfavorable. Consequently, the indene core itself is generally an unreactive diene under standard Diels-Alder conditions. nih.govacs.org Reactions often require high temperatures or the use of highly reactive dienophiles. When the reaction does occur, it forms a polycyclic adduct. The substituent at the 2-position can sterically and electronically influence the approach of the dienophile. In some cases, related indenone structures can act as dienophiles in Diels-Alder reactions. acs.org

Transformations of the Pent-2-en-2-yl Side Chain

The pent-2-en-2-yl side chain features a carbon-carbon double bond, which is a site of high electron density and thus a key center for chemical reactivity. A variety of addition and functionalization reactions can be performed on this alkenyl moiety without disturbing the aromatic indene core.

Addition reactions involve the breaking of the π-bond of the alkene and the formation of two new single (σ) bonds.

Hydrogenation: The double bond of the pentenyl side chain can be readily reduced to a single bond through catalytic hydrogenation. This reaction typically involves treating the compound with hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). The result is the formation of 2-(pentan-2-yl)-1H-indene.

Halogenation: The addition of halogens like chlorine (Cl₂) or bromine (Br₂) across the double bond proceeds via a cyclic halonium ion intermediate. youtube.comyoutube.com This mechanism leads to an anti-addition, where the two halogen atoms add to opposite faces of the double bond. The reaction of this compound with Br₂ would yield 2-(2,3-dibromopentan-2-yl)-1H-indene.

Hydroboration-Oxidation: This two-step reaction sequence is a versatile method for the hydration of alkenes to produce alcohols. masterorganicchemistry.comwikipedia.org In the first step, a borane (B79455) reagent (e.g., BH₃·THF or 9-BBN) adds across the double bond in a syn-addition fashion. wikipedia.orglibretexts.org The boron atom adds to the less substituted carbon, a regioselectivity known as anti-Markovnikov addition. masterorganicchemistry.comlibretexts.org Subsequent oxidation of the resulting organoborane with hydrogen peroxide (H₂O₂) in a basic solution replaces the carbon-boron bond with a carbon-hydroxyl bond, yielding an alcohol. wikipedia.org For the pentenyl side chain, this would result in the formation of 2-(3-hydroxy-2-pentyl)-1H-indene.

Table 2: Addition Reactions on the Pent-2-en-2-yl Side Chain

| Reaction Type | Reagents | Key Intermediate/Transition State | Product | Regio/Stereo-selectivity |

| Catalytic Hydrogenation | H₂, Pd/C | Alkene adsorbed on catalyst surface | 2-(Pentan-2-yl)-1H-indene | Syn-addition |

| Bromination | Br₂ in CCl₄ | Cyclic bromonium ion | 2-(2,3-Dibromopentan-2-yl)-1H-indene | Anti-addition |

| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | Four-membered transition state | 2-(3-Hydroxy-2-pentyl)-1H-indene | Anti-Markovnikov, Syn-addition |

Olefin metathesis is a powerful reaction that involves the redistribution of alkene fragments by the cleavage and regeneration of carbon-carbon double bonds, typically catalyzed by transition metal complexes based on ruthenium or molybdenum (e.g., Grubbs or Schrock catalysts). wikipedia.org This reaction class offers a strategic way to modify the pentenyl side chain.

Cross-metathesis (CM) between this compound and another olefin could be used to install a new functional group or extend the carbon chain. sigmaaldrich.com The outcome of the reaction depends on the catalyst used and the reaction partner. For instance, reacting it with a terminal alkene in the presence of a Grubbs catalyst could lead to a new, longer-chain substituted indene derivative. The efficiency and selectivity of the metathesis reaction can be influenced by steric hindrance around the double bond. beilstein-journals.org

Beyond addition reactions, the side chain can be functionalized at positions adjacent to (allylic) or directly on (vinylic) the double bond.

Allylic Functionalization: This involves the substitution of a hydrogen atom on a carbon adjacent to the double bond. The allylic C-H bonds are weaker and more susceptible to radical or transition-metal-mediated functionalization. rsc.orgberkeley.edu For the pent-2-en-2-yl group, this would mean functionalizing the methyl or methylene (B1212753) groups at the allylic positions. These reactions can be used to introduce a variety of functional groups, including C-N, C-O, and C-C bonds, often with high regioselectivity. rsc.orgnih.gov

Vinylic Functionalization: Direct functionalization of the sp²-hybridized carbons of the double bond is more challenging but can be achieved through various methods. While direct C-H vinylation is difficult, the double bond can be transformed into other functional groups that are precursors for vinylic functionalization. For example, hydroboration followed by halogenation could produce a vinyl halide, which could then participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new C-C bonds. This two-step approach allows for the introduction of aryl, vinyl, or alkynyl groups at the vinylic position.

No Information Found for this compound

Extensive searches of scientific literature and chemical databases have yielded no specific information on the chemical compound "this compound." As a result, an article detailing its chemical reactivity and mechanistic investigations as per the requested outline cannot be generated at this time. The compound does not appear to be a subject of published research, and therefore, no data is available for the following topics:

Elucidation of Reaction Mechanisms through Isotopic Labeling and Trapping Experiments

While no information is available for the specific molecule requested, a general overview of the reactivity of the parent molecule, indene , and its derivatives can be provided based on available literature.

General Reactivity of Indene Derivatives

Indene is an aromatic hydrocarbon with the chemical formula C₉H₈, composed of a benzene ring fused to a cyclopentene (B43876) ring. Its chemical reactivity is influenced by both the aromatic and the olefinic components of its structure.

Pericyclic Reactions and Rearrangements: Indene and its derivatives can participate in various pericyclic reactions. For instance, substituted indenes have been shown to undergo intramolecular [2+2] cycloadditions. researchgate.net The study of pericyclic reactions often involves concerted mechanisms, where bond breaking and making occur simultaneously in a single kinetic step. msu.edulibretexts.orgscribd.com These reactions are typically stereospecific.

Transition Metal-Catalyzed Transformations: The indene scaffold is a versatile substrate in transition metal catalysis.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds and have been applied to various organic substrates. mdpi.com Indenyl phosphine (B1218219) ligands have been shown to be effective in palladium-catalyzed C-C and C-N cross-coupling reactions. rsc.orgrsc.org

C-H Activation and Functionalization: The activation of C-H bonds is a significant area of research in organic synthesis. youtube.comyoutube.com For indene derivatives, transition metals like rhodium and cobalt have been used to catalyze C-H activation, leading to the synthesis of more complex indenyl structures. acs.orgacs.org For example, cobalt-catalyzed C-H activation of aromatic ketones with α,β-unsaturated ketones provides a route to indene derivatives. acs.org

Photochemical Reactivity: The photochemistry of indene derivatives has been explored, including intramolecular cycloaddition reactions. researchgate.net The photochemical behavior of polyenes, which share structural similarities with the unsaturated portion of indene, involves reactions from both thermally equilibrated and unequilibrated excited states. mdpi.com

Kinetic and Thermodynamic Studies: Kinetic and mechanistic studies have been conducted on the pyrolysis of indene, revealing complex reaction pathways and the formation of various aromatic products. researchgate.netkaust.edu.saustc.edu.cn The kinetics of indene formation from other aromatic precursors have also been investigated. nih.govacs.org

Elucidation of Reaction Mechanisms: Mechanistic studies on reactions involving indene derivatives have been performed to understand the underlying pathways. For example, the mechanism of the Jacobsen asymmetric epoxidation of indene has been studied in detail. nih.gov Isotopic labeling and trapping experiments are common techniques used to elucidate such reaction mechanisms.

It is important to reiterate that the information presented above pertains to the general reactivity of the indene class of compounds and not to the specific, unreferenced molecule "this compound."

Theoretical and Computational Chemistry Studies on 2 Pent 2 En 2 Yl 1h Indene

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-(Pent-2-en-2-yl)-1H-indene. These calculations provide a detailed picture of the electron distribution and energy landscape of the molecule.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying the ground state properties of medium-sized organic molecules like this compound. By approximating the many-electron wavefunction in terms of the electron density, DFT can effectively calculate key molecular properties.

Commonly employed functionals such as B3LYP, paired with basis sets like 6-31G(d,p), are used to optimize the geometry of the molecule, determining the most stable arrangement of its atoms. These calculations yield crucial information about bond lengths, bond angles, and dihedral angles. Furthermore, DFT is used to compute electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a critical parameter that provides insights into the molecule's chemical reactivity and electronic transitions.

Table 1: Calculated Ground State Properties of this compound using DFT

| Property | Calculated Value | Units |

| Total Energy | Data not available | Hartrees |

| HOMO Energy | Data not available | eV |

| LUMO Energy | Data not available | eV |

| HOMO-LUMO Gap | Data not available | eV |

| Dipole Moment | Data not available | Debye |

Ab Initio Methods for High-Accuracy Calculations

For even greater accuracy, ab initio methods, which are based on first principles without empirical parameterization, can be employed. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while more computationally demanding, can provide benchmark-quality data for the electronic structure and energetics of this compound. These high-level calculations are particularly valuable for refining the results obtained from DFT and for situations where electron correlation effects are significant.

Prediction of Spectroscopic Parameters (NMR, UV-Vis, IR)

Computational chemistry offers powerful tools for predicting the spectroscopic signatures of molecules, which is invaluable for interpreting experimental spectra and confirming molecular structures.

For this compound, DFT calculations can predict its Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). These predictions are based on calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry. The calculated shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared directly with experimental NMR data.

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis) of the molecule. By calculating the excitation energies and oscillator strengths of electronic transitions, the wavelengths of maximum absorption (λmax) can be estimated, providing insights into the molecule's electronic structure and chromophores.

The vibrational frequencies of this compound can be computed to simulate its Infrared (IR) spectrum. These calculations involve determining the second derivatives of the energy with respect to the atomic coordinates, which yields the force constants and vibrational modes of the molecule. The resulting predicted IR spectrum, showing the frequencies and intensities of vibrational bands, can be a powerful tool for identifying characteristic functional groups.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Predicted Value |

| ¹H NMR | Chemical Shift (δ) | Data not available |

| ¹³C NMR | Chemical Shift (δ) | Data not available |

| UV-Vis | λmax | Data not available |

| IR | Vibrational Frequencies (cm⁻¹) | Data not available |

Computational Studies of Reaction Mechanisms and Transition States for this compound

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface that governs the transformation of reactants to products.

Intrinsic Reaction Coordinate (IRC) Calculations

Once a transition state for a reaction involving this compound has been located, Intrinsic Reaction Coordinate (IRC) calculations can be performed. An IRC calculation maps the minimum energy path connecting the transition state to the reactants and products. This provides a detailed picture of the geometric changes that occur throughout the course of the reaction, confirming that the identified transition state indeed connects the desired reactants and products. This level of detail is crucial for a comprehensive understanding of the reaction mechanism at a molecular level.

Activation Energies and Reaction Pathways

In the computational investigation of chemical compounds, understanding the activation energies (Ea) and associated reaction pathways is fundamental to predicting their reactivity and stability. Activation energy represents the minimum energy required to initiate a chemical reaction. Theoretical calculations, typically employing Density Functional Theory (DFT) or higher-level ab initio methods, are used to map the potential energy surface of a reaction. This process involves identifying the structures of reactants, products, and, most importantly, the transition states (TS) that connect them.

For a molecule like this compound, a relevant theoretical study could involve its isomerization, dimerization, or oxidation. For instance, a hypothetical isomerization could involve the migration of the double bond within the pentenyl substituent. Computational chemists would model this process by proposing a plausible reaction coordinate, locating the high-energy transition state, and calculating the energy difference between the reactant and the transition state. This energy barrier is the activation energy. github.io

The reaction pathway is the lowest energy route from reactants to products. By using techniques like Intrinsic Reaction Coordinate (IRC) calculations, researchers can confirm that a calculated transition state correctly connects the desired reactant and product. The shape and energy of this pathway provide insights into the reaction mechanism, indicating whether it is a concerted (single-step) or a stepwise process involving intermediates. nih.gov

Hypothetical Data Table: Calculated Activation Energies for Isomerization

This table illustrates hypothetical activation energies for a double-bond migration reaction of this compound, calculated using different theoretical methods. Lower activation energy suggests a faster reaction rate.

| Computational Method | Basis Set | Activation Energy (Ea in kcal/mol) |

| B3LYP | 6-31G(d) | 28.5 |

| M06-2X | 6-311+G(d,p) | 32.1 |

| CCSD(T) | aug-cc-pVTZ | 31.5 |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations focus on static structures and energies, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. mdpi.comrush.edu MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, offering a "movie" of molecular behavior at the atomic scale. For this compound, an MD simulation could reveal its conformational flexibility, such as the rotation of the pentenyl group relative to the indene (B144670) ring system.

Interactive Data Table: Typical MD Simulation Parameters

This table outlines typical parameters for setting up a hypothetical MD simulation of this compound in a solvent.

| Parameter | Value/Setting | Purpose |

| Force Field | GAFF2 | Defines the potential energy and interactions of the molecule. |

| Solvent Model | TIP3P Water | Explicitly models the surrounding water molecules. |

| System Size | ~10,000 atoms | Includes the molecule and a sufficient number of solvent molecules. |

| Simulation Time | 100 nanoseconds (ns) | Duration of the simulation to observe dynamic events. |

| Temperature | 300 K | Simulates conditions at approximately room temperature. |

| Pressure | 1 bar | Simulates atmospheric pressure conditions. |

Frontier Molecular Orbital (FMO) Analysis and Chemical Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a powerful application of molecular orbital theory used to predict the reactivity of molecules. youtube.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.com

The energy of the HOMO is related to the ionization potential, while the LUMO energy relates to the electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of molecular stability and reactivity. rsc.org A small gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. rsc.org

From these orbital energies, various chemical reactivity descriptors can be calculated:

Chemical Potential (μ): Measures the escaping tendency of electrons.

Hardness (η): Measures the resistance to change in electron distribution.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

These descriptors help in understanding how this compound might behave in different types of chemical reactions, such as cycloadditions or electrophilic aromatic substitutions. wikipedia.orgnih.gov

Hypothetical Data Table: FMO Energies and Reactivity Descriptors

This table presents hypothetical FMO data for this compound, calculated at the B3LYP/6-311+G(d,p) level of theory.

| Parameter | Value (in eV) | Description |

| HOMO Energy | -5.85 | Energy of the highest occupied molecular orbital. |

| LUMO Energy | -0.95 | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | 4.90 | Indicator of chemical reactivity and stability. |

| Chemical Potential (μ) | -3.40 | Escaping tendency of electrons. |

| Hardness (η) | 2.45 | Resistance to charge transfer. |

| Electrophilicity Index (ω) | 2.36 | Global electrophilic nature of the molecule. |

Solvent Effects Modeling in Computational Studies

Chemical reactions are most often carried out in solution, and the solvent can significantly influence reaction rates and equilibria. researchgate.netresearchgate.net Computational chemistry accounts for these effects using various solvent models. These models can be broadly categorized as implicit or explicit.

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. nih.gov This approach is computationally efficient and is effective at capturing the bulk electrostatic effects of the solvent on the solute's properties, such as its geometry, stability, and spectral characteristics. rsc.org

Explicit Solvation Models: In this approach, individual solvent molecules are included in the simulation alongside the solute molecule. This method is used in MD simulations and allows for the study of specific solute-solvent interactions, such as hydrogen bonding. researchgate.net While more computationally expensive, it provides a more detailed and accurate picture of the local solvent environment.

For this compound, modeling could predict how its UV-Vis absorption spectrum might shift in solvents of different polarities (a phenomenon known as solvatochromism) or how solvent polarity affects the activation energy of a potential reaction. mdpi.com

Interactive Data Table: Hypothetical Solvent Effects on UV-Vis Absorption

This table shows a hypothetical solvatochromic shift for the primary absorption peak (λ_max) of this compound in different solvents, as predicted by TD-DFT calculations with an implicit solvent model.

| Solvent | Dielectric Constant (ε) | Predicted λ_max (nm) |

| Hexane | 2.0 | 295 |

| Dichloromethane | 9.1 | 301 |

| Acetonitrile (B52724) | 37.5 | 305 |

| Water | 78.4 | 308 |

Potential Applications and Functionalization Strategies of 2 Pent 2 En 2 Yl 1h Indene As a Chemical Building Block

Utilization of 2-(Pent-2-en-2-yl)-1H-indene in Complex Organic Synthesis

The unique structural combination of an indene (B144670) core and an unsaturated side chain makes this compound a promising starting material for the synthesis of more complex molecular architectures.

As a Chiral Auxiliary or Ligand Precursor in Catalysis Research

In asymmetric synthesis, chiral auxiliaries are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com The indene scaffold is a component of ligands used in transition metal catalysis. While specific studies on this compound as a chiral auxiliary are not extensively documented, its structure presents clear potential. The indenyl anion, formed by deprotonation of the C1 position, is isoelectronic with the widely used cyclopentadienyl (B1206354) anion, a staple ligand in organometallic chemistry.

The pentenyl group on the indene ring could be modified to introduce chirality, which could then direct stereoselective transformations. For instance, asymmetric epoxidation or dihydroxylation of the pentenyl double bond would install chiral centers. The resulting chiral indene derivative could then be used as a ligand for a metal catalyst, influencing the enantioselectivity of reactions such as hydrogenation, C-C bond formation, or hydrosilylation.

Table 1: Potential Catalytic Applications of Ligands Derived from this compound

| Catalytic Reaction | Metal Center | Potential Ligand Type | Role of Indene Moiety |

|---|---|---|---|

| Asymmetric Hydrogenation | Rhodium, Ruthenium | Chiral Phosphine-Indenyl | Binds to metal, creates chiral environment |

| C-C Cross-Coupling | Palladium, Nickel | Chiral N-Heterocyclic Carbene-Indenyl | Stabilizes catalytic intermediate |

Building Block for Polycyclic Aromatic Hydrocarbons (PAHs)

Polycyclic aromatic hydrocarbons (PAHs) are molecules composed of two or more fused aromatic rings, with applications in materials science and organic electronics. mdpi.comnih.govresearchgate.net Indene derivatives serve as valuable precursors for the construction of larger PAH systems through annulation and cycloaromatization reactions. nih.govresearchgate.net

This compound can be envisioned as a precursor for various PAHs. Acid-catalyzed intramolecular cyclization, followed by aromatization (e.g., dehydrogenation), could lead to the formation of new fused ring systems. The pentenyl side chain provides the necessary carbon atoms for building an additional ring onto the indene core. This strategy offers a direct route to functionalized PAHs where the substitution pattern can be controlled by the initial structure of the indene derivative.

Precursor in Polymer Chemistry and Materials Science

The reactivity of the double bonds within this compound makes it a candidate for polymerization and the development of novel materials with tailored properties.

Monomer for Functionalized Polyindene Derivatives

Indene is known to undergo polymerization via cationic or radical pathways to form polyindene. nih.govmdpi.com The polymerization typically proceeds through the double bond of the five-membered ring. In the case of this compound, polymerization would yield a polyindene backbone with pendant pentenyl groups.

These pendant groups represent sites for post-polymerization modification, allowing for the tuning of the polymer's properties. For example, the double bonds of the pentenyl groups could be used for cross-linking to enhance the thermal or mechanical stability of the material, or they could be functionalized to alter solubility, refractive index, or conductivity.

Table 2: Potential Polymerization Methods for this compound

| Polymerization Method | Initiator / Catalyst | Resulting Polymer Structure | Potential Properties |

|---|---|---|---|

| Cationic Polymerization | Lewis Acids (e.g., BF₃, AlCl₃) | Polyindene backbone with pendant pentenyl groups | Thermoplastic, good dielectric properties |

| Radical Polymerization | AIBN, Benzoyl Peroxide | Polyindene backbone with pendant pentenyl groups | Variable molecular weights, potential for branching |

Development of Indene-Based Advanced Materials (e.g., organic electronics, optoelectronics)

The indene core is a structural component of larger, fully conjugated molecules known as indenofluorenes, which have been investigated for their electron-accepting properties in organic electronics. nih.gov The synthesis of such advanced materials often requires functionalized building blocks that can be coupled to create extended π-conjugated systems.

This compound could serve as a starting material for such syntheses. The aromatic ring of the indene moiety can undergo cross-coupling reactions (e.g., Suzuki, Stille) to be integrated into larger aromatic structures. The pentenyl group could be transformed into other functional groups that facilitate either the synthesis or the performance of the final material, such as by influencing molecular packing in the solid state or by providing an attachment point for solubilizing chains.

Development of Highly Functionalized Derivatives of this compound for Specific Research Purposes

The inherent reactivity of this compound at multiple sites allows for the synthesis of a wide array of highly functionalized derivatives for targeted research applications. nih.govmdpi.comnih.govrsc.org

The molecule offers several reaction sites:

The Aromatic Ring: Susceptible to electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions) to introduce substituents onto the benzene (B151609) ring.

The C1 Methylene (B1212753) Group: The protons at this position are acidic and can be removed by a base to form the indenyl anion, which is a potent nucleophile.

The Double Bond of the Five-Membered Ring: Can undergo addition reactions such as hydrogenation or be involved in cycloadditions.

The Double Bond of the Pentenyl Side Chain: Can undergo a wide range of alkene reactions independently of the indene core, including hydrogenation, halogenation, epoxidation, and hydroboration-oxidation.

This multi-faceted reactivity enables the creation of a library of complex indene derivatives from a single precursor. These derivatives could be designed as probes for biological systems, specialized ligands for organometallic chemistry, or monomers for polymers with highly specific functionalities.

Table 3: Potential Functionalization Reactions of this compound

| Reaction Site | Reaction Type | Reagents | Potential Product |

|---|---|---|---|

| Aromatic Ring | Bromination | Br₂, FeBr₃ | Bromo-2-(pent-2-en-2-yl)-1H-indene |

| C1 Methylene Group | Alkylation | 1. n-BuLi 2. CH₃I | 1-Methyl-2-(pent-2-en-2-yl)-1H-indene |

| Pentenyl Double Bond | Hydrogenation | H₂, Pd/C | 2-(Pent-2-yl)-1H-indene |

Advanced Analytical Methodologies for the Detection and Quantification of 2 Pent 2 En 2 Yl 1h Indene in Complex Mixtures

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a fundamental technique for the separation of components in a mixture, making it indispensable for the analysis of 2-(Pent-2-en-2-yl)-1H-indene. The choice between liquid and gas chromatography is primarily dictated by the volatility and thermal stability of the analyte.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern analytical chemistry, ideal for separating non-volatile or thermally sensitive compounds. For a compound like this compound, reverse-phase HPLC would be the most probable approach, where a nonpolar stationary phase is used with a polar mobile phase.

The separation mechanism in reverse-phase HPLC is based on the differential partitioning of the analyte between the stationary and mobile phases. Due to its significant non-polar character, this compound would be strongly retained on a C18 or C8 stationary phase. The mobile phase would likely consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, would be effective in eluting the compound from the column and separating it from other components in a mixture.

Advanced detection methods are crucial for both quantification and preliminary identification. A Diode Array Detector (DAD) or a Photo Diode Array (PDA) detector would be highly effective, as the indene (B144670) moiety of the molecule is expected to exhibit strong UV absorbance. These detectors can provide a UV-visible spectrum of the eluting peak, offering qualitative information and aiding in peak purity assessment. For more sensitive and selective detection, a fluorescence detector could be employed if the compound exhibits native fluorescence.

| Parameter | Typical HPLC Conditions for Aromatic Hydrocarbons |

| Column | C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water Gradient |

| Flow Rate | 1.0 mL/min |

| Detector | Diode Array Detector (DAD) or UV-Vis Detector |

| Wavelength | 254 nm (or scanned from 200-400 nm) |

| Injection Volume | 10 µL |

This table presents typical starting parameters for the HPLC analysis of a compound with the structural characteristics of this compound.

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. Given the hydrocarbon nature and probable volatility of this compound, GC is an excellent method for its analysis. The choice of a specialized capillary column is critical for achieving the desired separation.

A low-polarity stationary phase, such as one based on 5% phenyl-polydimethylsiloxane (e.g., DB-5 or HP-5), would be a suitable starting point. This type of column separates compounds primarily based on their boiling points. For more complex mixtures containing isomers, a mid-polarity or even a polar stationary phase, such as those containing cyanopropyl functionalities, could provide enhanced selectivity based on differences in polarity and molecular shape.

The use of temperature programming, where the column oven temperature is gradually increased during the analysis, is standard practice. This allows for the elution of a wide range of compounds with varying boiling points in a single analytical run, ensuring sharp peaks for both early and late-eluting components. A Flame Ionization Detector (FID) is commonly used for the detection of hydrocarbons due to its high sensitivity and wide linear range.

For highly complex mixtures where one-dimensional GC may not provide sufficient resolution, Comprehensive Two-Dimensional Gas Chromatography (GCxGC) offers significantly enhanced separation power. chemistry-matters.com This technique utilizes two different columns with orthogonal separation mechanisms. chemistry-matters.com For instance, a non-polar column in the first dimension separates analytes by boiling point, and a polar column in the second dimension provides separation based on polarity. dlr.de

A modulator, positioned between the two columns, traps small, sequential fractions of the effluent from the first column and rapidly injects them onto the second, shorter column for a fast separation. chemistry-matters.com This process generates a two-dimensional chromatogram, or contour plot, where compounds with similar chemical and physical properties appear in clusters. chemistry-matters.com This structured separation is highly beneficial for identifying unknown compounds and for resolving co-eluting peaks that would overlap in a one-dimensional GC analysis. chemistry-matters.com GCxGC is particularly useful in the analysis of complex hydrocarbon mixtures, such as those found in petroleum products or environmental samples, where this compound might be present. chemistry-matters.comdlr.de

Coupled Techniques for Enhanced Identification and Quantification

While chromatographic techniques provide excellent separation, their coupling with mass spectrometry provides definitive identification and enhanced quantification capabilities.

The coupling of Gas Chromatography with Mass Spectrometry (GC-MS) is a gold standard for the identification of volatile and semi-volatile organic compounds. As the separated components elute from the GC column, they enter the ion source of the mass spectrometer. Electron Ionization (EI) is a common ionization technique that bombards the molecules with high-energy electrons, causing them to fragment in a reproducible manner.

The resulting mass spectrum is a unique fingerprint of the molecule, showing the molecular ion (if stable enough to be observed) and a series of fragment ions. The fragmentation pattern of this compound would be expected to show characteristic fragments corresponding to the indene and pentenyl moieties. By comparing the obtained mass spectrum with a reference library, such as the NIST Mass Spectral Library, a high-confidence identification can be achieved. For quantification, Selected Ion Monitoring (SIM) can be used, where the mass spectrometer is set to detect only a few specific ions characteristic of the target analyte, leading to significantly improved sensitivity and selectivity.

| Technique | Typical Parameters for Aromatic Hydrocarbon Analysis |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS) |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Oven Program | 50°C (hold 2 min) to 300°C at 10°C/min (hold 5 min) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-500 |

| Acquisition Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification |

This table presents typical starting parameters for the GC-MS analysis of a compound with the structural characteristics of this compound.

For compounds that are not amenable to GC due to low volatility or thermal instability, or for analysis in complex biological or environmental matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem Mass Spectrometry (LC-MS/MS) are the techniques of choice. sigmaaldrich.comnih.gov

After separation by HPLC, the eluent is introduced into the mass spectrometer's ion source. Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) are commonly used for a wide range of compounds. For a non-polar hydrocarbon like this compound, APCI would likely be more effective than ESI.

Tandem mass spectrometry (MS/MS) provides an additional layer of selectivity and structural information. nih.gov In this technique, a specific precursor ion (e.g., the molecular ion of this compound) is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in a second mass analyzer. nih.gov This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), is highly specific and sensitive, making it ideal for quantitative analysis in complex samples, as it minimizes interferences from the sample matrix. nih.gov

Hyphenated Spectroscopic Methods for In-Situ Analysis (e.g., GC-IR)

Hyphenated spectroscopic techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures. news-medical.net Gas Chromatography-Infrared Spectroscopy (GC-IR) is a prime example, combining the high-resolution separation capabilities of gas chromatography with the structural elucidation power of infrared spectroscopy. chromatographytoday.comalwsci.com This combination is particularly advantageous for the in-situ analysis of volatile and semi-volatile compounds like this compound.

In a GC-IR system, the sample mixture is first injected into the gas chromatograph, where its components are separated based on their boiling points and interactions with a stationary phase within a capillary column. As each separated component elutes from the column, it passes through a heated flow cell, where it is irradiated with infrared light. chromatographytoday.com The resulting infrared spectrum provides a unique molecular fingerprint based on the vibrational frequencies of the molecule's functional groups. news-medical.net

For a molecule such as this compound, which contains both aromatic and alkene functionalities, GC-IR can provide critical structural information. The infrared spectrum would be expected to show characteristic absorption bands for the aromatic C-H stretching and bending vibrations of the indene ring system, as well as distinct signals for the C=C stretching and C-H bending of the pentenyl group. spectroscopyonline.com This level of detail allows for the differentiation of isomers and other closely related compounds that may have similar retention times in the gas chromatograph.

The in-situ nature of GC-IR allows for the real-time monitoring of chemical reactions or processes where this compound may be formed or consumed. mt.comnih.govacs.org This provides valuable kinetic and mechanistic data without the need for sample quenching and offline analysis.

To illustrate the potential data obtained from a GC-IR analysis of a hypothetical mixture containing this compound, the following table presents expected retention times and key infrared absorption frequencies.

| Compound | Retention Time (min) | Key IR Absorption Frequencies (cm⁻¹) |

| This compound | 12.5 | ~3050 (Aromatic C-H stretch), ~1640 (Alkenyl C=C stretch), ~800-700 (Aromatic C-H bend) |

| Indene | 8.2 | ~3060 (Aromatic C-H stretch), ~750 (Aromatic C-H bend) |

| Pent-2-ene | 3.5 | ~3020 (Alkenyl C-H stretch), ~1650 (Alkenyl C=C stretch) |

This is a hypothetical data table created for illustrative purposes.

Development of Standardized Analytical Protocols for Research Reproducibility

The reproducibility of analytical data is a cornerstone of scientific research, ensuring that results can be independently verified. azolifesciences.comstudy.comyoutube.com The development of standardized analytical protocols is crucial for achieving this reproducibility, particularly when complex analytical techniques like GC-IR are employed. A standardized protocol for the analysis of this compound would involve the validation of the analytical method across several key parameters, as outlined by international guidelines such as those from the International Council for Harmonisation (ICH). amsbiopharma.comaltabrisagroup.comich.org

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. slideshare.net For the quantification of this compound, a standardized protocol would need to address the following:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components. youtube.com This would involve analyzing a mixture of structurally similar compounds to ensure that the chromatographic peak for this compound is well-resolved and that its IR spectrum is not subject to interference.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. youtube.com This is typically demonstrated by analyzing a series of standards of known concentration and plotting the instrument response against concentration. A linear relationship, as indicated by a high correlation coefficient (e.g., R² > 0.99), is desired. altabrisagroup.com

Accuracy: The closeness of the test results obtained by the method to the true value. slideshare.net This is often assessed by analyzing a sample with a known concentration of this compound (a certified reference material, if available) or by performing recovery studies on a spiked matrix.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is typically expressed as the relative standard deviation (RSD) and is evaluated at two levels:

Repeatability: Precision under the same operating conditions over a short interval of time. ut.ee

Intermediate Precision: Within-laboratory variations, such as different days, different analysts, or different equipment. ut.ee

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, such as changes in the GC temperature program or the carrier gas flow rate. ich.org

The following table provides a hypothetical summary of validation parameters for a standardized GC-IR method for this compound.

| Validation Parameter | Acceptance Criteria | Hypothetical Result |

| Specificity | No interference at the retention time of the analyte | Peak is spectrally pure |

| Linearity (R²) | ≥ 0.995 | 0.999 |

| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |

| Precision (RSD) | ||

| - Repeatability | ≤ 2% | 1.2% |

| - Intermediate Precision | ≤ 3% | 2.5% |

| LOD | Signal-to-Noise ≥ 3 | 0.1 µg/mL |

| LOQ | Signal-to-Noise ≥ 10 | 0.3 µg/mL |

| Robustness | RSD ≤ 5% for varied parameters | Passes |

This is a hypothetical data table created for illustrative purposes.

By establishing and adhering to such a standardized protocol, researchers can ensure the quality and reliability of their data, facilitating inter-laboratory comparisons and building a robust body of knowledge on this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.